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Compound of Interest

Compound Name: Tilfrinib

Cat. No.: B611377

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tilfrinib, a potent and selective inhibitor of
Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The document is
intended to assist researchers and drug development professionals in evaluating the selectivity
profile of Tilfrinib in comparison to other known kinase inhibitors targeting PTK6. While
comprehensive quantitative data from a broad kinase panel for Tilfrinib is not publicly
available, this guide summarizes the existing data on its high potency and selectivity, and
provides context through comparison with other inhibitors.

Executive Summary

Tilfrinib has emerged as a highly potent and selective inhibitor of Brk/PTK®6, a non-receptor
tyrosine kinase implicated in the progression of several cancers, including breast, prostate, and
ovarian cancers. With a reported half-maximal inhibitory concentration (IC50) of 3.15 nM for
Brk, Tilfrinib stands out for its on-target potency.[1][2][3] Furthermore, it is consistently
described as exhibiting over 1,000-fold selectivity for Brk compared to a panel of other kinases,
indicating a favorable profile for minimizing off-target effects.[1] This guide presents a
comparison of Tilfrinib's potency with other PTK6 inhibitors and details the standard
experimental methodologies used to assess kinase inhibitor selectivity.

Data Presentation: Comparison of PTK6/Brk Kinase
Inhibitors
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The following table summarizes the in vitro potency of Tilfrinib and other selected PTK6/Brk

kinase inhibitors. This data is crucial for understanding the on-target efficacy of these

compounds.
Compound Target Kinase IC50 (nM) Notes
Potent and highly
Tilfrinib Brk/PTK6 3.15 selective inhibitor.[1]
[21[3]
A multi-kinase inhibitor
Dasatinib Brk/PTK6 9 targeting Src, Abl, and
others.
A potent and selective
XMU-MP-2 Brk/PTK6 3.2 o
Brk/PTK®6 inhibitor.
A potent and selective
PF-6689840 PTK6/Brk 54 Type Il PTK6/Brk
inhibitor.
A potent and selective
PF-6683324 PTK6/Brk 76 Type Il PTK6/Brk

inhibitor.

Mandatory Visualization
Signaling Pathway of PTK6

The diagram below illustrates a simplified signaling pathway involving PTK6 (Brk). PTK6 can

be activated by various upstream signals, including growth factor receptors like EGFR. Once

activated, PTK6 phosphorylates downstream substrates, such as STAT3, leading to the

regulation of gene expression involved in cell proliferation, survival, and migration.
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Caption: Simplified PTK6 (Brk) signaling pathway and the inhibitory action of Tilfrinib.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase

inhibitor like Tilfrinib using a large-scale kinase panel screening platform, such as
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Caption: General experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed below are representative protocols for key experiments used to determine the potency
and selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50
Determination)

This protocol describes a common method to determine the half-maximal inhibitory
concentration (IC50) of a compound against a specific kinase.

Obijective: To quantify the concentration of Tilfrinib required to inhibit 50% of Brk/PTK6 kinase
activity in a biochemical assay.

Materials:
e Recombinant human Brk/PTK6 enzyme

o Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCI2, 0.5 mM EGTA, 0.01% Brij-35, 2
mM DTT, 0.1 mg/mL BSA)
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e ATP (at a concentration near the Km for the kinase)

e Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
e Tilfrinib (dissolved in DMSO, serially diluted)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

o 384-well white plates

o Plate reader capable of luminescence detection

Procedure:

o Prepare a serial dilution of Tilfrinib in DMSO, and then dilute further in kinase buffer.

e Add a fixed amount of Brk/PTK6 enzyme to each well of a 384-well plate, except for the
negative control wells.

e Add the diluted Tilfrinib or DMSO (vehicle control) to the wells containing the enzyme.

¢ Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15-30 minutes) at
room temperature to allow for compound binding.

« Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each

well.

» Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C).

o Stop the kinase reaction and measure the amount of ADP produced using a detection
reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically
involves a two-step process of terminating the kinase reaction and depleting remaining ATP,
followed by conversion of ADP to ATP and a luciferase-based detection of the newly
synthesized ATP.

o Measure the luminescence signal using a plate reader.
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o Calculate the percent inhibition for each Tilfrinib concentration relative to the DMSO control.

e Plot the percent inhibition against the logarithm of the Tilfrinib concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

This protocol provides a general overview of a competitive binding assay used to determine the
selectivity of a compound against a large panel of kinases.

Objective: To assess the binding affinity of Tilfrinib against a comprehensive panel of human
kinases to determine its selectivity profile.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to
the immobilized ligand is quantified by gPCR of the DNA tag.

Materials:

Test compound (Tilfrinib) at a specified concentration (e.g., 1 uM)

A large panel of DNA-tagged human kinases

Immobilized active-site directed ligand on a solid support (e.g., beads)

Assay buffer

gPCR reagents
Procedure:

o The test compound (Tilfrinib) is incubated with a specific DNA-tagged kinase from the
panel.

e This mixture is then added to a well containing the immobilized ligand.

e The plate is incubated to allow for binding competition between the test compound and the
immobilized ligand to the kinase active site.
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e The beads are washed to remove unbound kinase.

e The amount of kinase bound to the beads is quantified by gPCR using primers specific for
the DNA tag.

e The results are typically reported as "percent of control" (%Ctrl), where the control is the
amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Citrl
value indicates stronger binding of the test compound to the kinase.

» A selectivity score can be calculated based on the number of kinases inhibited above a
certain threshold at a given concentration, providing a quantitative measure of selectivity.

Conclusion

Tilfrinib is a highly potent inhibitor of Brk/PTK6 with a reported IC50 of 3.15 nM.[1][2][3] While
quantitative data from a comprehensive kinome-wide screen is not publicly available, multiple
sources indicate a high degree of selectivity (>1000-fold) for its primary target.[1] This suggests
that Tilfrinib has a favorable therapeutic window with a reduced likelihood of off-target effects
commonly associated with less selective kinase inhibitors. For a definitive assessment of its
selectivity profile, direct experimental evaluation using a broad kinase panel, as outlined in the
provided protocols, is recommended. The information and protocols in this guide provide a
framework for researchers to understand and further investigate the selectivity of Tilfrinib and
other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Assessing the Selectivity of Tilfrinib Against a Panel of
Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611377#assessing-the-selectivity-of-tilfrinib-against-
a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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